molecular formula C19H15N3O5 B2948344 (5-(furan-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate CAS No. 1208393-89-8

(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate

Cat. No.: B2948344
CAS No.: 1208393-89-8
M. Wt: 365.345
InChI Key: YCQKDWZAVMKYBC-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining three distinct pharmacophores:

  • 4-Oxoquinazolin-3(4H)-yl group: A bicyclic system known for its role in kinase inhibition and DNA intercalation, commonly seen in anticancer and antimicrobial agents .

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(4-oxoquinazolin-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c23-18(26-11-13-10-17(27-21-13)16-6-3-9-25-16)7-8-22-12-20-15-5-2-1-4-14(15)19(22)24/h1-6,9-10,12H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQKDWZAVMKYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)OCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(furan-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N2O4C_{15}H_{14}N_{2}O_{4}, with a molecular weight of approximately 286.28 g/mol. It features a furan ring, an isoxazole moiety, and a quinazoline derivative, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound encompasses several pharmacological effects, primarily focusing on:

  • Antitumor Activity : Isoxazole derivatives have been extensively studied for their anticancer properties. Compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The presence of the furan and isoxazole rings suggests potential antimicrobial activity, which has been documented in related compounds.
  • Anti-inflammatory Effects : Many isoxazole derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Antitumor Activity

A study evaluating various isoxazole derivatives found that compounds with structural similarities to this compound demonstrated notable cytotoxicity against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines. The IC50 values for some derivatives were reported as low as 6.3 µM, indicating potent antitumor activity compared to standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. For instance, a derivative with a similar structure was tested against various bacterial strains and showed effective inhibition of growth, suggesting that this compound may also possess similar antimicrobial capabilities .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of isoxazole compounds. For example, derivatives were shown to reduce inflammation markers in vitro, supporting their use in treating inflammatory conditions. The mechanism often involves the inhibition of pro-inflammatory cytokines .

Case Studies

  • Case Study on Antitumor Efficacy : In a controlled study involving several synthesized isoxazole derivatives, the compound exhibited selective cytotoxicity against cancer cells while sparing normal cells. The study utilized MTT assays to determine cell viability post-treatment, revealing that the compound's structure significantly influenced its activity .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of related compounds demonstrated that modifications in the furan and isoxazole rings could enhance efficacy against specific bacterial strains. This suggests that this compound may be optimized for better antimicrobial action .

Data Tables

Biological ActivityCell Line/OrganismIC50 Value (µM)Reference
AntitumorHCT-1166.3
AntitumorPC39.7
AntimicrobialE. coli15.0
Anti-inflammatoryRAW 264.7-

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of the target compound with analogous molecules from the evidence:

Compound Core Structure Substituents Key Properties Reference
(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate Isoxazole + quinazolinone + ester linker Furan (electron-rich), methyl ester High lipophilicity (predicted logP ~3.2), planar conformation except for furan -
I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Isoxazole + benzoate ester Methylisoxazole, phenethylamino group Moderate solubility in polar solvents; reported antitumor activity in vitro
Compound 4b (Ibarra et al., 2023) Pyrazolone + coumarin + tetrazole Acetyl, coumarin, phenyl groups Fluorescent properties; tested for antimicrobial activity (MIC ~12.5 µg/mL)
4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-...thiazole (4) Thiazole + triazole + fluorophenyl Chlorophenyl, fluorophenyl Crystalline (triclinic symmetry), planar conformation with perpendicular fluorophenyl

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

  • The target compound’s furan substituent (electron-rich) contrasts with fluorophenyl or chlorophenyl groups in analogs like Compound 4 , which may reduce metabolic stability due to higher electronegativity.
  • Methylisoxazole in I-6273 enhances steric hindrance compared to the furan-isoxazole hybrid in the target compound.

Conformational Flexibility: The propanoate linker in the target compound allows greater rotational freedom than rigid phenethylamino linkers in I-6273 . This flexibility may influence binding to dynamic enzyme pockets.

Biological Activity: Quinazolinone derivatives (e.g., EGFR inhibitors) often exhibit stronger enzyme affinity than pyrazolone or tetrazole analogs like Compound 4b . Thiazole-based compounds (e.g., Compound 4) show crystallinity and predictable solid-state behavior, whereas the target compound’s ester linker may favor amorphous forms .

Research Findings and Limitations

  • Predicted ADMET Properties: Solubility: Lower than Compound 4b due to the quinazolinone core but higher than fluorophenyl-substituted thiazoles . Metabolic Stability: The methyl ester may undergo rapid hydrolysis in vivo, unlike the stable thioether in I-6373 .

Q & A

Q. What are the recommended methodologies for synthesizing (5-(furan-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate, and how can reaction conditions be optimized?

Answer: Synthesis of structurally related heterocyclic compounds (e.g., isoxazole-quinazoline hybrids) often involves multi-step protocols. A validated approach includes:

  • Condensation reactions under reflux conditions with triethylamine in ethanol (1–3 hours) to form intermediates, followed by purification via crystallization or chromatography .
  • Optimization strategies : Adjusting reaction time (e.g., extended reflux for sterically hindered substrates) and solvent polarity to improve yield and purity. For example, ethanol or acetonitrile may enhance solubility of polar intermediates, while THF could stabilize reactive intermediates .
  • Purity validation : Use thin-layer chromatography (TLC) to monitor reaction progress and HPLC for final purity assessment .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are critical?

Answer: Comprehensive characterization requires:

  • Spectroscopic techniques :
    • 1H/13C-NMR to confirm substituent positions and regioselectivity, particularly for distinguishing isoxazole (δ 6.0–7.5 ppm) and quinazoline (δ 7.5–8.5 ppm) proton environments .
    • FT-IR to identify carbonyl stretches (C=O at ~1700 cm⁻¹) and heterocyclic C=N bonds (~1610 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and rule out side products .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Answer: Discrepancies often arise from assay-specific variables. Mitigation strategies include:

  • Standardized assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .
  • Orthogonal assays : Validate enzyme inhibition results (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) to distinguish direct target effects from off-target mechanisms .
  • Data normalization : Use internal controls (e.g., reference inhibitors) and statistical tools (e.g., ANOVA with post-hoc tests) to account for batch variability .

Q. What experimental design principles should guide stability studies of this compound under physiological conditions?

Answer:

  • pH-dependent stability : Perform accelerated degradation studies in buffers simulating physiological pH ranges (pH 2.0 for gastric fluid, pH 7.4 for plasma) at 37°C. Monitor via HPLC at timed intervals .
  • Light and temperature sensitivity : Store samples in amber vials at -20°C and assess degradation kinetics under UV/visible light exposure .
  • Metabolite identification : Use LC-MS/MS to detect hydrolytic products (e.g., ester cleavage) or oxidative metabolites .

Q. How can researchers evaluate the environmental impact of this compound, particularly its persistence in aquatic systems?

Answer:

  • Environmental fate studies : Measure hydrolysis half-life in water at varying temperatures (10–30°C) and pH levels. Use OECD Guideline 111 for shake-flask tests .
  • Bioaccumulation potential : Calculate logP (octanol-water partition coefficient) via reverse-phase HPLC. Values >3 indicate high bioaccumulation risk .
  • Ecotoxicity screening : Conduct acute toxicity assays on Daphnia magna or algae (e.g., Chlamydomonas reinhardtii) to determine EC50 values .

Q. What strategies are effective for improving the solubility and bioavailability of this compound without altering its core pharmacophore?

Answer:

  • Prodrug approaches : Introduce hydrolyzable groups (e.g., phosphate esters) at the propanoate moiety to enhance aqueous solubility .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to create salts or co-crystals with improved dissolution rates .
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles to bypass efflux pumps and enhance cellular uptake .

Q. How should researchers design dose-response studies to account for off-target effects in in vivo models?

Answer:

  • Dose-ranging pilot studies : Test 3–5 logarithmically spaced doses (e.g., 1, 10, 100 mg/kg) to identify the therapeutic window .
  • Biomarker panels : Measure liver/kidney function markers (ALT, creatinine) and inflammatory cytokines (IL-6, TNF-α) to detect organ toxicity .
  • Toxicogenomics : Use RNA-seq or microarray analysis to identify gene expression changes linked to off-target pathways .

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